molecular formula C21H17F3N4O2S B2607532 7-(4-ethoxyphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 1223939-00-1

7-(4-ethoxyphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B2607532
CAS No.: 1223939-00-1
M. Wt: 446.45
InChI Key: FHQSHDZDGXKBDV-UHFFFAOYSA-N
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Description

“7-(4-ethoxyphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a complex organic compound that belongs to the class of triazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-ethoxyphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the triazolopyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethoxyphenyl group: This step may involve nucleophilic substitution or coupling reactions.

    Attachment of the trifluoromethylphenylmethylsulfanyl group: This can be done using thiol-ene reactions or other sulfur-based coupling methods.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

The compound “7-(4-ethoxyphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, triazolopyrazines are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets.

Medicine

Medicinally, compounds like “7-(4-ethoxyphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, such compounds may be used in the development of new materials or as intermediates in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of “7-(4-ethoxyphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity.

    Receptors: Binding to and modulating receptor functions.

    Pathways: Interference with specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-methoxyphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
  • 7-(4-chlorophenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Uniqueness

The uniqueness of “7-(4-ethoxyphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” lies in its specific substituents, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

7-(4-ethoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O2S/c1-2-30-17-8-6-16(7-9-17)27-10-11-28-18(19(27)29)25-26-20(28)31-13-14-4-3-5-15(12-14)21(22,23)24/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQSHDZDGXKBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC4=CC(=CC=C4)C(F)(F)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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